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Compound of Interest

Compound Name: Acetil acid

Cat. No.: B138087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of high-quality DNA and

RNA using methods involving acetic acid and its derivatives. The protocols are designed to be

robust and applicable to a variety of sample types, including those rich in secondary

metabolites and other challenging materials.

DNA Extraction Protocols Utilizing Acetate
The use of acetate in DNA extraction is primarily centered around the efficient precipitation of

DNA from solution. Sodium acetate, in the presence of ethanol or isopropanol, effectively

neutralizes the negative charge of the DNA backbone, allowing it to aggregate and precipitate.

Additionally, potassium acetate is utilized in some protocols for the removal of cellular debris

and proteins.

Protocol 1: Standard Sodium Acetate Precipitation of
DNA
This protocol is a standard method for concentrating DNA and removing contaminants such as

salts and unincorporated nucleotides.

Experimental Protocol:
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Initial Sample Preparation: Ensure your DNA sample is in an aqueous solution (e.g., TE

buffer or water).

Addition of Sodium Acetate: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA

solution. Mix thoroughly by gentle inversion.

Addition of Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube

several times until a visible DNA precipitate forms.

Incubation: Incubate the mixture at -20°C for at least one hour to facilitate DNA precipitation.

For very dilute samples, overnight incubation is recommended.

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) in a microcentrifuge

for 15-20 minutes at 4°C to pellet the DNA.

Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet

with 500 µL of 70% ethanol to remove residual salts. Centrifuge at high speed for 5 minutes

at 4°C.

Drying: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry

the pellet, as it can make it difficult to resuspend.

Resuspension: Resuspend the DNA pellet in a suitable volume of sterile TE buffer or

nuclease-free water.

Quantitative Data Summary:

Parameter Expected Value Reference

DNA Yield
Highly dependent on starting

material and concentration.
[1][2]

A260/A280 Ratio 1.7 - 2.0 [3][4]

A260/A230 Ratio > 1.5 [2]

Workflow Diagram:
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Precipitation Recovery Final Product

DNA Solution Add 3M NaOAc (pH 5.2) Add Cold 100% Ethanol Incubate at -20°C Centrifuge Wash with 70% Ethanol Centrifuge Air Dry Pellet Resuspend in TE Buffer/Water Purified DNA
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Figure 1. Workflow for sodium acetate precipitation of DNA.

RNA Extraction Protocols Utilizing Acetic Acid
For RNA extraction, particularly from challenging plant tissues rich in polysaccharides and

polyphenols, the inclusion of acetic acid in a CTAB-based protocol has been shown to

significantly improve RNA yield and quality.[5] The acidic conditions help in the denaturation of

proteins and the separation of nucleic acids.

Protocol 2: Modified CTAB Protocol with Glacial Acetic
Acid for Plant RNA Extraction
This protocol is an adaptation of the standard CTAB method, optimized for plant tissues

containing high levels of secondary metabolites.[5]

Experimental Protocol:

Sample Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in liquid

nitrogen using a pre-chilled mortar and pestle.

Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-

heated (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA,

1.4 M NaCl, 2% PVPP, and 2% β-mercaptoethanol added just before use). Vortex vigorously

to mix.

Incubation: Incubate the lysate at 65°C for 15-20 minutes with occasional vortexing.

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and vortex

thoroughly. Centrifuge at 12,000 x g for 15 minutes at 4°C.
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Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new

microcentrifuge tube.

Acetic Acid Precipitation: Add 1/10th volume of 1 M glacial acetic acid and 2.5 volumes of

cold 100% ethanol. Mix gently by inversion and incubate at -20°C for at least 1 hour.

Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

Washing: Wash the RNA pellet twice with 1 mL of 70% ethanol.

Drying: Air-dry the pellet for 5-10 minutes.

Resuspension: Resuspend the RNA in 30-50 µL of RNase-free water.

Quantitative Data Summary:

Parameter Expected Value Reference

RNA Yield

Can be significantly enhanced

compared to standard

methods for challenging

tissues.

[5]

A260/A280 Ratio ~2.0 [4][6]

A260/A230 Ratio 2.0 - 2.2 [3][4]

RNA Integrity (RIN)

> 7.0 for high-quality RNA

suitable for downstream

applications.

Workflow Diagram:

Lysis and Homogenization Purification Precipitation and Recovery Final Product

Plant Tissue Grind in Liquid N2 Add Hot CTAB Buffer Incubate at 65°C Chloroform:Isoamyl Alcohol Extraction Centrifuge Transfer Aqueous Phase Add Glacial Acetic Acid & Ethanol Incubate at -20°C Centrifuge Wash with 70% Ethanol Air Dry Pellet Resuspend in RNase-free Water Purified RNA
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Figure 2. Workflow for modified CTAB RNA extraction with glacial acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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